N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-2,6-9,16,18,23H,3-5,10-14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDAUZSNTBCHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxypiperidine, phenylacetic acid derivatives, and cyclohex-3-enecarboxylic acid.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reactions.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide would involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent use to maximize yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylacetic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents) under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of similar structures show selective cytotoxicity against various cancer cell lines. For example, compounds with analogous piperidine moieties have demonstrated low IC50 values, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : The presence of the hydroxypiperidine moiety suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Some studies have indicated that related compounds exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, with reported minimum inhibitory concentrations (MIC) in the range of 256 µg/mL .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of compounds related to N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide:
- Anticancer Activity : A study published in the Tropical Journal of Pharmaceutical Research highlighted that synthesized piperidinyl derivatives exhibited significant anticancer activity with IC50 values lower than 30 µM against various cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
- Neuroprotective Studies : Research into similar compounds has shown their potential as acetylcholinesterase inhibitors, which could lead to new treatments for Alzheimer's disease. The inhibition potency was evaluated using in vitro assays, demonstrating effective enzyme inhibition at micromolar concentrations .
- Antimicrobial Efficacy : A comparative analysis indicated that certain derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide involves:
Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter release and reuptake, influencing neuronal signaling pathways. This modulation can lead to therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities with analogs from the provided evidence:
Key Observations:
- Hydroxypiperidine vs. Methoxy Groups : The target compound’s 4-hydroxypiperidin-1-yl group likely improves metabolic stability compared to methoxy-containing analogs like 5-CA-2-HM-MCBX, which are prone to oxidative demethylation .
- Cyclohexene vs.
- Electron-Withdrawing Groups: Unlike XCT790 or the patent compound, the target compound lacks strong electron-withdrawing substituents (e.g., CF3, cyano), which may reduce binding affinity to hydrophobic targets but improve aqueous solubility .
Pharmacokinetic and Metabolic Profiles
- Metabolism : The hydroxypiperidine moiety in the target compound may undergo glucuronidation or oxidation, similar to 5-CA-2-HM-MCBX derivatives, but with slower kinetics due to steric hindrance .
- Bioavailability : Compared to the patent compound’s trifluoromethyl groups (which enhance membrane permeability), the target compound’s polar hydroxypiperidine could limit blood-brain barrier penetration but improve renal clearance .
Receptor Binding and Selectivity
- GPCR Targets : The cyclohexene-carboxamide core resembles scaffolds in GPCR-targeted compounds like DY131 (), but the hydroxypiperidine group may confer selectivity for receptors requiring polar interactions (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition: The absence of rigid heterocycles (e.g., oxazolidinone in the patent compound) suggests weaker inhibition of enzymes requiring precise steric complementarity .
Biological Activity
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : Contributes to its pharmacological properties.
- Cyclohexene moiety : Enhances lipophilicity, potentially affecting membrane permeability.
- Carboxamide group : Often associated with biological activity in various drug classes.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 330.43 g/mol.
Research indicates that compounds with similar structural features exhibit various mechanisms of action, including:
- Bradykinin receptor antagonism : Some derivatives have shown effectiveness in modulating pain pathways by inhibiting bradykinin receptors .
- Opioid receptor interaction : Selectivity towards mu-opioid receptors has been noted, which may suggest potential analgesic properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Bradykinin Antagonism | Pain modulation | |
| Mu-opioid Receptor Binding | Analgesic potential | |
| GlyT1 Inhibition | Neurotransmitter regulation |
Case Studies
- Bradykinin Antagonist Activity : A study on benzamide derivatives revealed that modifications similar to those in this compound enhance bradykinin receptor antagonism, leading to reduced pain responses in animal models .
- Opioid Receptor Selectivity : Another investigation highlighted the selectivity of certain derivatives for mu-opioid receptors over others, suggesting a lower risk of side effects typically associated with opioid use. This selectivity may be crucial for developing safer analgesics .
- Neurotransmitter Regulation : The compound's structural analogs have demonstrated the ability to inhibit GlyT1, which is significant for conditions like schizophrenia and depression, indicating a broader therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
